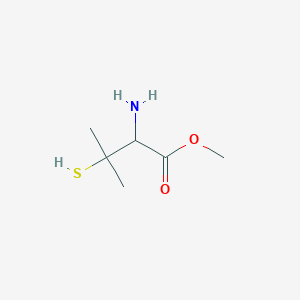

(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-amino-3-methyl-3-sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXGPNLTDAUQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90128-96-4 | |

| Record name | NSC401061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Preparation Methods of (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate

General Synthetic Strategy

The synthesis of (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate generally involves the following key steps:

- Starting from an appropriate chiral amino acid or amino acid ester precursor.

- Introduction or preservation of the (S)-configuration at the α-carbon.

- Installation of the mercapto group (-SH) at the β-position.

- Protection/deprotection steps to manage the amino and thiol functionalities.

- Final esterification or methyl ester formation.

Specific Synthetic Route from Literature

A representative synthetic scheme is detailed in a 2009 patent (WO2009151744A1), which includes the preparation of methyl (S)-2-(benzothiazol-2-ylamino)-3-mercapto-3-methylbutyrate, a closely related derivative. This scheme can be adapted for the target compound by modifying the amino substituent appropriately.

Synthetic Scheme Highlights:

- The synthesis starts from a chiral amino acid ester hydrochloride salt, such as methyl (S)-2-amino-3-mercapto-3-methylbutanoate hydrochloride.

- The amino group is typically neutralized using a base like triethylamine to free the amine for further reaction.

- The mercapto group is introduced or preserved by careful reaction conditions to avoid oxidation.

- Purification is achieved by extraction, washing, drying, and recrystallization or chromatographic methods to isolate the pure compound.

This synthetic approach is supported by detailed reaction conditions such as solvent choice (e.g., dichloromethane), temperature control (0 °C to room temperature), and reaction times (hours scale) to optimize yield and stereochemical integrity.

Example Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amino group neutralization | Triethylamine, dry CH2Cl2, 0 °C, 5 min | Free amine from hydrochloride salt |

| Mercapto group handling | Maintain inert atmosphere, avoid oxidants | Preserve thiol functionality |

| Esterification | Methyl ester present from starting material | Retain methyl ester group |

| Purification | Extraction with CH2Cl2, washing with acid/base, drying over MgSO4, recrystallization | Pure (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate |

Alternative Synthetic Approaches

- Use of protective groups such as tosyl chloride to protect amino or hydroxyl groups during intermediate steps, followed by deprotection to yield the final compound.

- Sulfonylation and subsequent cyclization methods to form morpholine derivatives as intermediates, which can be modified to yield the target mercapto amino acid ester.

- Bromination and thiolation reactions on amino acid esters to introduce the mercapto group selectively, followed by purification.

Research Outcomes and Analysis

Yield and Purity

- Reported yields for related mercapto amino acid esters range from moderate to high (50–80%), depending on the reaction conditions and purification methods.

- Purity is confirmed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, ensuring the stereochemical integrity and absence of oxidation products.

Stability Considerations

- The mercapto group is prone to oxidation; thus, reactions are often conducted under inert atmosphere (argon or nitrogen).

- Stability studies indicate that the thiol-containing compounds require storage under reduced oxygen conditions and sometimes at low temperatures to prevent disulfide formation or degradation.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate is a chiral compound with the molecular formula . It is a derivative of penicillamine, an amino acid known for its chelating properties.

Scientific Research Applications

(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate has several applications in scientific research:

- Chemistry Used as a building block in the synthesis of more complex molecules.

- Biology Studied for its potential role in enzyme inhibition and protein modification.

- Medicine Investigated for its potential use in drug development, particularly in the treatment of diseases involving metal ion imbalance.

- Industry Utilized in the production of specialty chemicals and as a chelating agent in various processes.

Biological Activities

(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate , also known as methyl 2-amino-3-mercapto-3-methylbutanoate hydrochloride, is a compound with significant biological activity. Research indicates that this compound exhibits various biological activities, primarily due to its thiol group, which can participate in redox reactions and interact with cellular signaling pathways. The compound's mercapto group is crucial for its antioxidant properties and potential neuroprotective effects.

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate involves its interaction with metal ions and proteins. The thiol group can form strong bonds with metal ions, making it effective in chelation therapy. Additionally, the compound can modify proteins through the formation of disulfide bonds, potentially altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Physicochemical Differences

Key Observations:

- Thiol vs. Amide Substitutions: Ethyl 2-acetamido-3-mercapto-3-methylbutanoate replaces the amino group with an acetamido moiety, reducing nucleophilicity but enhancing stability under oxidative conditions .

- Steric and Electronic Effects: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate introduces strong electron-withdrawing effects, altering reactivity in SN2 reactions compared to the parent compound .

- Ester Group Impact: Ethyl esters (e.g., Ethyl 2-acetamido-3-mercapto-3-methylbutanoate) exhibit slower hydrolysis rates than methyl esters, affecting prodrug design .

Key Findings:

- Protection/Deprotection Strategies: Boc (tert-butoxycarbonyl) and trifluoroethyl groups are commonly used to modulate amino group reactivity during synthesis .

- Stereochemical Control: Chiral centers are preserved via low-temperature reactions and enantiomerically pure starting materials (e.g., (S)-configured amino acids ).

Key Notes:

Biologische Aktivität

(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate, also known as methyl 2-amino-3-mercapto-3-methylbutanoate hydrochloride, is a compound with significant biological activity. This article synthesizes various research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : Methyl 2-amino-3-mercapto-3-methylbutanoate

- CAS Number : 60657-73-0

- Molecular Formula : C6H13NO2S

- Molecular Weight : 159.24 g/mol

Research indicates that (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate exhibits various biological activities, primarily due to its thiol group, which can participate in redox reactions and interact with cellular signaling pathways. The compound's mercapto group is crucial for its antioxidant properties and potential neuroprotective effects.

Biological Activities

-

Antioxidant Activity :

- The compound has shown significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

- Neuroprotective Effects :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Neuroprotection in Animal Models

A study conducted on mice models of neurodegeneration revealed that administration of (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate significantly improved cognitive function and reduced markers of oxidative stress in the brain. The results suggest that this compound may serve as a promising candidate for further development as a neuroprotective agent.

Antimicrobial Efficacy

In vitro studies have tested the efficacy of (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate against various pathogens. The compound showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for antibiotic-resistant infections.

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate, and how are intermediates purified?

The synthesis of structurally related compounds (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate) involves dissolving the starting material (e.g., hydrochloride salt) in tetrahydrofuran (THF), followed by reaction with trifluoromethanesulfonic acid and diisopropylethylamine under nitrogen at 60°C for 27 hours. Post-reaction, purification via C18 reverse-phase column chromatography (acetonitrile/water gradient) is recommended to isolate intermediates . For thiol-containing analogs like the target compound, inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of the mercapto group. Silica gel chromatography (hexane/ethyl acetate) is also effective for non-polar intermediates .

Q. How should (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate be stored to ensure stability?

Thiol-containing compounds are prone to oxidation and moisture sensitivity. Storage under nitrogen or argon in airtight containers at –20°C is advised. For short-term use, desiccants (e.g., silica gel) and refrigeration (4°C) are acceptable. Avoid aqueous solutions unless stabilized with antioxidants (e.g., dithiothreitol) .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H-NMR in DMSO-d6 can resolve chiral centers and thiol protons. For example, methyl ester protons typically resonate at δ 3.79 ppm, while amino protons appear as broad singlets (δ 9.00 ppm) in related structures .

- Mass Spectrometry (LCMS) : Use electrospray ionization (ESI) to confirm molecular weight and fragmentation patterns.

- Chiral HPLC : To verify enantiomeric purity, employ chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can competing reactivity of the thiol group be managed during synthesis?

The thiol group may undergo disulfide formation or nucleophilic side reactions. Strategies include:

- Protection/Deprotection : Use tert-butylthiol (t-BuSH) or trityl groups for temporary protection. Deprotection can be achieved with hydrochloric acid in dioxane, as demonstrated in similar deprotection steps .

- Mild Reaction Conditions : Avoid strong bases or oxidizing agents. For example, use diisopropylethylamine instead of stronger bases like NaH when possible .

- Real-Time Monitoring : Employ LCMS or TLC to track thiol stability during reactions .

Q. How do discrepancies between X-ray crystallography and NMR data inform structural refinement?

Conflicts may arise from dynamic processes (e.g., thiol tautomerism) or crystal packing effects. Use SHELXL for small-molecule refinement, which allows for anisotropic displacement parameters and hydrogen-bonding network analysis. For flexible moieties (e.g., the mercapto group), restrained refinement with DFIX or SADI commands can reconcile NMR and crystallographic data . Reference high-resolution (<1.0 Å) data to minimize ambiguity.

Q. What biocatalytic strategies are viable for enantioselective synthesis?

Microbial pathways (e.g., engineered Corynebacterium glutamicum) can produce chiral intermediates via the Ehrlich pathway. For example, 3-methyl-1-butanol synthesis from 2-keto-3-methylvalerate involves decarboxylase and dehydrogenase enzymes. Adapting such systems for thiol-containing analogs requires codon optimization of thioesterase or cysteine desulfurase genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.